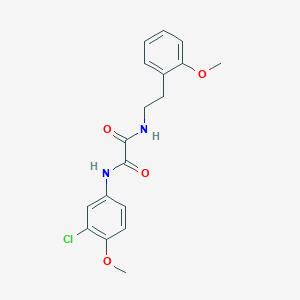
N1-(3-chloro-4-methoxyphenyl)-N2-(2-methoxyphenethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N1-(3-chloro-4-methoxyphenyl)-N2-(2-methoxyphenethyl)oxalamide” is a complex organic molecule. It contains elements such as carbon, hydrogen, oxygen, nitrogen, and chlorine. The presence of the oxalamide group suggests that it might have applications in medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The 3-chloro-4-methoxyphenyl and 2-methoxyphenethyl groups would contribute to the overall structure, but without specific data, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Synthesis and Structural Analysis
- Mamedov et al. (2016) developed a novel one-pot synthetic approach for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via the classical Meinwald rearrangement. This method is high yielding and simplifies the synthesis of both anthranilic acid derivatives and oxalamides, indicating a broad applicability in creating compounds similar to N1-(3-chloro-4-methoxyphenyl)-N2-(2-methoxyphenethyl)oxalamide for various research applications (Mamedov et al., 2016).
Molecular Structure and Characterization
- Şahin et al. (2015) conducted a study on (2-methoxyphenyl)oxalate to understand the molecular characteristics that govern the chemical behavior of such compounds. Through spectroscopic analyses and theoretical calculations, the study provided insights into the structural parameters, reactivity descriptors, and thermodynamic properties of (2-methoxyphenyl)oxalate, which are crucial for further applications in research involving oxalamide derivatives (Şahin et al., 2015).
Photochromism and Photochemical Properties
- Deniz et al. (2009) synthesized a series of photochromic [1,3]oxazines and investigated their photochemical properties, which share common molecular skeletons with compounds like this compound. Their research into substituent effects on photochromism provides a foundation for understanding how these compounds could be utilized in developing photoresponsive materials (Deniz et al., 2009).
Applications in Organic Synthesis
- De et al. (2017) explored the use of Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide as an effective catalyst system for Goldberg amidation with (hetero)aryl chlorides. This study highlights the potential of using oxalamide-based catalysts for facilitating organic synthesis reactions, particularly amidation, which is a critical reaction in pharmaceutical and material sciences (De et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N'-(3-chloro-4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4/c1-24-15-6-4-3-5-12(15)9-10-20-17(22)18(23)21-13-7-8-16(25-2)14(19)11-13/h3-8,11H,9-10H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHHHTORGDQACZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CC=CC=C2OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(4-methylphenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2869590.png)
![3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2869591.png)
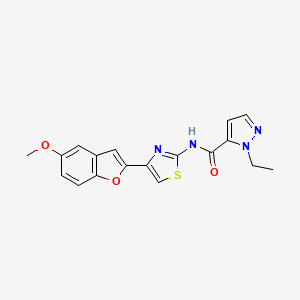
![2-Cyclopropyl-5-[(4,4-difluorocyclohexyl)oxy]-1,3,4-thiadiazole](/img/structure/B2869594.png)
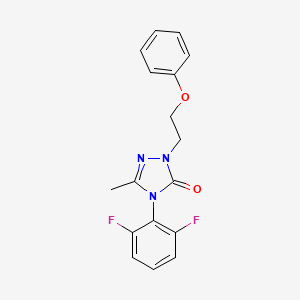
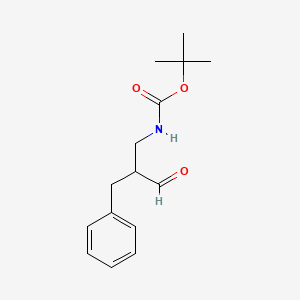
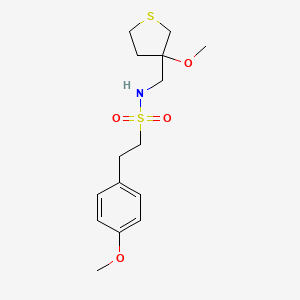
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2869602.png)

![7-(4-bromobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2869604.png)

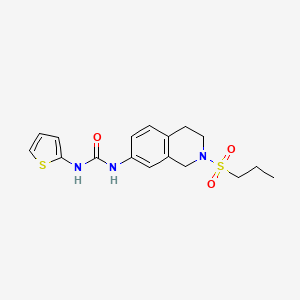
![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2869608.png)
